Dauricinoline
Overview
Description
Dauricinoline is a bisbenzylisoquinoline alkaloid with the molecular formula C37H42N2O6. It is a naturally occurring compound found in the rhizome of Menispermum dauricum DC, a plant traditionally used in Chinese medicine for its anti-inflammatory and detoxifying properties . This compound is known for its pharmacological activities, including anti-inflammatory and anti-tumor effects .
Mechanism of Action
Target of Action
Dauricinoline, a bisbenzylisoquinoline alkaloid, has been identified as a potential inhibitor of nuclear factor-κB (NF-κB) . NF-κB is a protein complex that plays a crucial role in cellular responses, including inflammation, immunity, and cell survival .
Mode of Action
This compound interacts with NF-κB, potentially inhibiting its activity . This interaction could lead to a decrease in the expression of inflammatory mediators, contributing to the compound’s anti-inflammatory effects .
Biochemical Pathways
It is known that nf-κb plays a central role in various acute and chronic inflammatory diseases . Therefore, the inhibition of NF-κB by this compound could potentially affect multiple inflammatory pathways, leading to a reduction in inflammation.
Result of Action
This compound’s interaction with NF-κB leads to a reduction in the expression of inflammatory mediators . This could result in a decrease in inflammation, potentially making this compound useful in the treatment of inflammatory diseases .
Biochemical Analysis
Cellular Effects
Dauricinoline has been found to have anti-inflammatory effects . It is suggested to inhibit the nuclear factor-κB (NF-κB), which plays a key role in regulating the immune response to infection
Molecular Mechanism
It is known to interact with NF-κB, potentially influencing its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dauricinoline involves several steps, starting from simpler isoquinoline derivatives. The key steps include the formation of the bisbenzylisoquinoline structure through a series of condensation and cyclization reactions. Common reagents used in these reactions include methanol, water, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the rhizome of Menispermum dauricum DC. The extraction process includes drying and grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Dauricinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Dauricinoline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bisbenzylisoquinoline alkaloids and their chemical properties.
Comparison with Similar Compounds
Similar Compounds
Dauricine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and anti-tumor properties.
Daurisoline: Known for its cardiovascular effects, including anti-arrhythmic properties.
Tetrandrine: Exhibits anti-inflammatory, anti-tumor, and anti-fibrotic activities.
Uniqueness of Dauricinoline
This compound is unique due to its specific inhibition of NF-κB and its potential to reduce the expression of multiple pro-inflammatory cytokines. This makes it particularly valuable in the study and treatment of inflammatory diseases and cancer .
Properties
IUPAC Name |
(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-34(42-3)33(41)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFKIOLXDGQKCF-FIRIVFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855823 | |
Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30984-80-6 | |
Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Dauricinoline and where is it found?
A1: this compound is a phenolic alkaloid primarily isolated from the roots and rhizomes of the plant Menispermum dauricum DC., commonly known as Asian moonseed. [, , ] This plant is used in traditional Chinese medicine.
Q2: How does this compound compare to other alkaloids found in Menispermum dauricum?
A2: Menispermum dauricum contains various alkaloids, with Dauricine being one of the most abundant. Studies have shown that in some regions, this compound is present in significant quantities, even exceeding Daurisoline, another alkaloid commonly found in this plant. []
Q3: Has this compound shown any promising biological activity?
A3: While this compound itself has not been extensively studied, a closely related alkaloid from the same plant, Daurisoline, exhibits interesting interactions with G-quadruplex DNA structures. [] These structures are implicated in crucial cellular processes and are considered potential targets for anti-cancer therapies. Although more research is needed, this finding suggests that this compound, sharing structural similarities with Daurisoline, might also interact with these biological targets.
Q4: Are there any analytical methods available to identify and quantify this compound?
A5: Researchers have successfully isolated and identified this compound from Menispermum dauricum using techniques like column chromatography for separation and spectroscopic methods like NMR and mass spectrometry for structural elucidation. [, ] While specific details regarding quantification methods were not provided in the abstracts, it's plausible that techniques like HPLC coupled with suitable detectors are employed for this purpose.
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